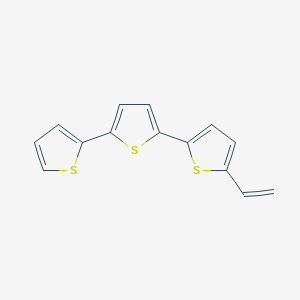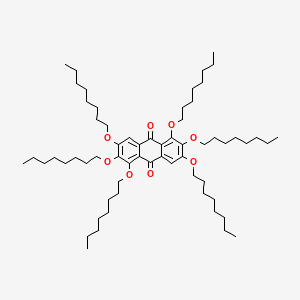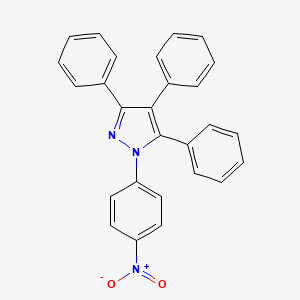
1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a nitrophenyl group at the first position and three phenyl groups at the third, fourth, and fifth positions of the pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the condensation of 4-nitrophenylhydrazine with chalcones (α,β-unsaturated ketones) under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated through recrystallization .
Análisis De Reacciones Químicas
1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas with palladium for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used as a probe to study enzyme mechanisms and other biochemical processes due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to the inhibition of microbial growth or cancer cell proliferation. The nitrophenyl group plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-3,4,5-triphenyl-1H-pyrazole: Lacks the nitrophenyl group, resulting in different chemical reactivity and biological activity.
1-(4-Methylphenyl)-3,4,5-triphenyl-1H-pyrazole:
1-(4-Chlorophenyl)-3,4,5-triphenyl-1H-pyrazole: The presence of a chlorine atom affects the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
154495-99-5 |
|---|---|
Fórmula molecular |
C27H19N3O2 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-3,4,5-triphenylpyrazole |
InChI |
InChI=1S/C27H19N3O2/c31-30(32)24-18-16-23(17-19-24)29-27(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)26(28-29)21-12-6-2-7-13-21/h1-19H |
Clave InChI |
WPPBEROKLJSVQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


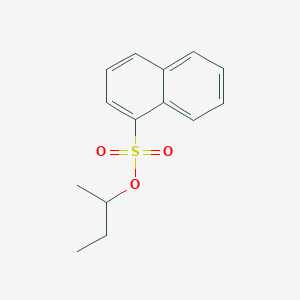
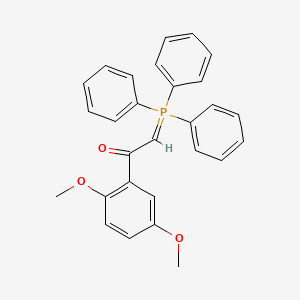


![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12544830.png)
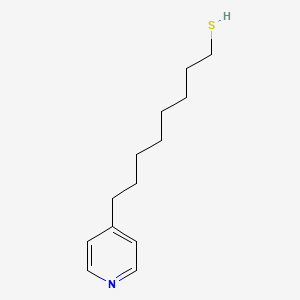
![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)

![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)

